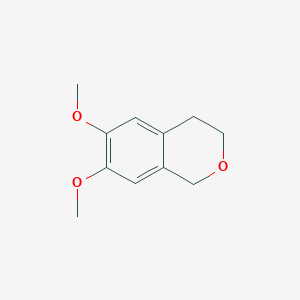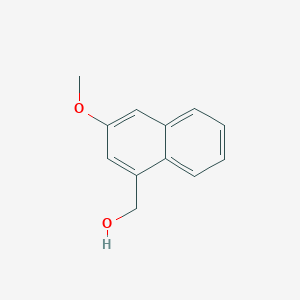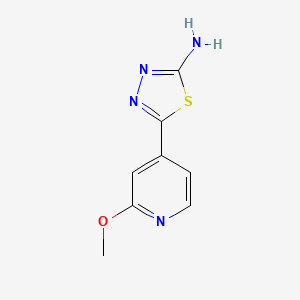
3-Allyl-5-(benzyloxy)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-(benzyloxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are widely recognized for their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(benzyloxy)-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of indoles. For instance, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles in water using amphiphilic resin-supported 1,10-phenanthroline-palladium complexes under aerobic conditions has been reported . This method provides good-to-high yields and allows for the recovery and reuse of the polymeric catalyst without loss of catalytic activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are likely to be applied in large-scale production to meet environmental and economic requirements.
化学反応の分析
Types of Reactions
3-Allyl-5-(benzyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indoles.
科学的研究の応用
3-Allyl-5-(benzyloxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Allyl-5-(benzyloxy)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidinone ring.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a nitro group and a thiazolidinone ring.
Uniqueness
3-Allyl-5-(benzyloxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and potential applications. The presence of both allyl and benzyloxy groups provides a versatile platform for further functionalization and exploration in various fields of research.
特性
分子式 |
C18H17NO |
|---|---|
分子量 |
263.3 g/mol |
IUPAC名 |
5-phenylmethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C18H17NO/c1-2-6-15-12-19-18-10-9-16(11-17(15)18)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2 |
InChIキー |
GPDCNZKIANEOTO-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)




![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)

![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)

![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)


